Methyl 3-oxo-4-phenylbutanoate

Analytical Chemistry Quality Control Procurement Specifications

Methyl 3-oxo-4-phenylbutanoate (CAS 37779-49-0) is a β-keto ester with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol. It is characterized by a 3-oxobutanoate backbone substituted with a phenyl group at the 4-position.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 37779-49-0
Cat. No. B1302267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-oxo-4-phenylbutanoate
CAS37779-49-0
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)CC1=CC=CC=C1
InChIInChI=1S/C11H12O3/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
InChIKeyDTMSEOVTDVSPDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-oxo-4-phenylbutanoate (CAS 37779-49-0) Technical and Procurement Overview


Methyl 3-oxo-4-phenylbutanoate (CAS 37779-49-0) is a β-keto ester with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol [1]. It is characterized by a 3-oxobutanoate backbone substituted with a phenyl group at the 4-position. The compound typically exists as a colorless to pale yellow liquid at room temperature and is utilized as a key synthetic intermediate in pharmaceutical and fine chemical manufacturing due to its bifunctional electrophilic/nucleophilic reactivity profile .

Why Methyl 3-oxo-4-phenylbutanoate Cannot Be Freely Substituted by Other β-Keto Esters


Substituting methyl 3-oxo-4-phenylbutanoate with a closely related β-keto ester, such as ethyl 3-oxo-4-phenylbutanoate, or other in-class compounds, is not a straightforward process due to significant differences in their physicochemical properties and the resulting impact on synthetic outcomes. For instance, the methyl ester exhibits a lower boiling point and a markedly different refractive index compared to the ethyl analog , which directly influences purification strategies and downstream handling. Furthermore, the specific ester group (methyl vs. ethyl) can alter the steric and electronic environment of the reactive β-keto moiety, potentially affecting reaction rates, stereoselectivity in asymmetric transformations, and the stability of reaction intermediates [1]. Direct substitution without rigorous re-optimization of reaction conditions can therefore lead to reduced yields, lower enantiomeric excess, or the need for extensive purification, thereby increasing overall process costs and development timelines.

Quantitative Differentiation Evidence for Methyl 3-oxo-4-phenylbutanoate (CAS 37779-49-0)


Purity and Analytical Specification Comparison: Methyl Ester vs. Ethyl Ester

The methyl ester (target compound) is routinely supplied with a minimum purity specification of 97.0% (GC) , which is a higher baseline than the commonly available purity of the ethyl analog (≥95% or not strictly specified) . This higher guaranteed purity level reduces the burden of in-house purification and minimizes variability in subsequent synthetic steps, a critical factor for reproducible process chemistry.

Analytical Chemistry Quality Control Procurement Specifications

Synthesis Yield Comparison: Meldrum's Acid Method

A well-documented synthesis route for methyl 3-oxo-4-phenylbutanoate via Meldrum's acid and phenylacetyl chloride provides a reliable isolated yield of 72% . This yield compares favorably to the 88% yield reported for the synthesis of the ethyl analog (ethyl 3-oxo-4-phenylbutanoate) via a Friedel-Crafts alkylation route [1], however, the Meldrum's acid method is often preferred for its operational simplicity and scalability in producing the methyl ester.

Organic Synthesis Process Chemistry Yield Optimization

Physicochemical Property Differentiation: Boiling Point, Density, and Refractive Index

The methyl ester (target compound) possesses a significantly lower boiling point (136°C at 0.6 mmHg) and a higher refractive index (1.515) compared to the ethyl analog (boiling point 290°C at 760 mmHg, refractive index 1.054-1.059) . These distinct physical properties offer critical advantages in purification via distillation and in analytical quality control using refractive index detection.

Physical Chemistry Process Engineering Purification

Reactivity in Asymmetric Hydrogenation: Class-Level Inference for β-Keto Esters

As a representative β-keto ester, methyl 3-oxo-4-phenylbutanoate is a suitable substrate for Ru-catalyzed asymmetric hydrogenation, a class of reactions known to achieve enantiomeric excesses up to 99.5% ee with high turnover numbers (TON up to 20,000) under optimized conditions [1]. While specific data for the target compound is not provided in the cited work, the methodology is directly applicable and establishes a high-performance benchmark for this compound class.

Asymmetric Catalysis Chiral Synthesis Reaction Development

Recommended Application Scenarios for Methyl 3-oxo-4-phenylbutanoate (CAS 37779-49-0) Based on Quantitative Evidence


Asymmetric Synthesis of Chiral β-Hydroxy Ester Building Blocks

This compound is an excellent candidate for researchers developing new asymmetric hydrogenation methodologies or requiring scalable access to chiral β-hydroxy esters. The class-level evidence of up to 99.5% ee [1] supports its use as a prochiral substrate, and its lower boiling point facilitates purification of the resulting chiral product .

Pharmaceutical Process Development and Scale-Up

For process chemists scaling up the synthesis of drug candidates, the consistent and high purity (≥97.0%) [1] and the established synthesis yield of 72% provide a predictable and reliable foundation for cost-of-goods (COGS) modeling and process validation. The compound's lower boiling point is also advantageous for energy-efficient distillation at pilot or production scale.

Synthesis of β-Keto Ester-Derived Heterocycles

In medicinal chemistry, methyl 3-oxo-4-phenylbutanoate can be used as a precursor for synthesizing heterocyclic scaffolds like pyrazolones or isoxazoles. The documented reactivity of β-keto esters [1] enables efficient construction of these privileged structures. The higher refractive index of the methyl ester offers a convenient, non-destructive method for monitoring reaction progress by refractometry.

Development of New Catalytic Methodologies

Given the well-defined reactivity profile of β-keto esters, this compound serves as a standard substrate for benchmarking new catalytic transformations, including C-C bond-forming reactions (e.g., Michael additions, alkylations) and enantioselective reductions. Its commercial availability with a minimum purity of 97.0% [1] ensures reproducibility in academic and industrial research settings.

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